(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 174561-70-7
VCID: VC21104681
InChI: InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
SMILES: C1COCC(N1CC2=CC=C(C=C2)F)CN
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine

CAS No.: 174561-70-7

Cat. No.: VC21104681

Molecular Formula: C12H17FN2O

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine - 174561-70-7

Specification

CAS No. 174561-70-7
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
IUPAC Name [4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine
Standard InChI InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2
Standard InChI Key VVWOFFGNIYRUJK-UHFFFAOYSA-N
SMILES C1COCC(N1CC2=CC=C(C=C2)F)CN
Canonical SMILES C1COCC(N1CC2=CC=C(C=C2)F)CN

Introduction

Chemical Identity and Structure

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is identified in chemical databases with specific identifiers that facilitate its recognition in scientific literature and commercial contexts. The compound possesses a unique molecular structure featuring a morpholine ring with distinct functional groups.

Identification Parameters

The compound is cataloged with the following identifiers:

  • CAS Registry Number: 174561-70-7

  • PubChem CID: 18933378

  • Molecular Formula: C12H17FN2O

  • Molecular Weight: 224.27 g/mol

Structural Characteristics

The chemical architecture of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine features a morpholine ring as the central structural element. The key substituents include:

  • A 4-fluorobenzyl group attached at the 4-position of the morpholine ring

  • A methanamine (methylamine) group at the 3-position of the morpholine ring

  • An oxygen atom incorporated into the morpholine ring structure

This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in pharmaceutical synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is essential for its proper handling, storage, and application in research environments.

Physical State and Appearance

The compound presents as an oil at standard temperature and pressure with a characteristic coloration:

  • Physical Form: Oil

  • Color: Pale Yellow to Light Yellow

Thermodynamic Properties

PropertyValueSource
Boiling Point317.4±27.0 °C (Predicted)
Density1.145±0.06 g/cm³ (Predicted)
pKa10.01±0.29 (Predicted)

Solubility Profile

The compound demonstrates variable solubility in common organic solvents:

  • Chloroform: Slightly soluble

  • DMSO (Dimethyl sulfoxide): Slightly soluble

  • Methanol: Slightly soluble

This solubility profile influences the selection of appropriate solvents for reactions and purification protocols involving this compound.

Synthesis and Preparation

The synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine typically involves specific chemical transformations targeting the morpholine scaffold.

Precursors and Reagents

The synthesis likely requires specific reagents including:

  • Morpholine or substituted morpholine derivatives

  • 4-Fluorobenzyl halides (such as 4-fluorobenzyl bromide or chloride)

  • Appropriate nitrogen sources for the methanamine group

  • Reducing agents for reductive transformations

Applications and Research Significance

(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine holds potential value in multiple research domains, particularly in pharmaceutical development and biochemical investigations.

Pharmaceutical Applications

The primary application noted in the search results identifies the compound as a Mosapride impurity . This connection to Mosapride—a prokinetic agent used to treat gastrointestinal disorders—suggests potential relevance in:

  • Quality control procedures for Mosapride production

  • Structure-activity relationship studies for gastrointestinal prokinetic agents

  • Development of related pharmaceutical compounds

Biochemical Research Applications

Based on its structural features, (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine may find application in:

  • Enzyme inhibition studies, particularly those involving amine-recognizing enzymes

  • Receptor binding investigations, especially for systems responsive to morpholine-containing ligands

  • Probes for biological systems where fluorine-containing compounds offer advantageous tracking capabilities

Related Compounds and Structural Analogs

Understanding the relationship between (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Positional Isomers

A notable structurally related compound is 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3) , which differs in the position of the methanamine group (position 2 versus position 3 in our target compound).

Property4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine
CAS Number112914-13-3
Molecular FormulaC12H17FN2O
Molecular Weight224.27
Physical FormOil
ColorPale Yellow to Light Yellow
pKa9.37±0.29 (Predicted)

The positional difference of the methanamine group likely influences the compound's reactivity, basicity, and potential biological interactions.

Non-Fluorinated Analogs

Future Research Directions

Several promising research avenues involving (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine merit further investigation.

Structure-Activity Relationship Studies

Systematic modification of the (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine scaffold could yield valuable insights:

  • Alteration of the fluorine position on the benzyl group

  • Substitution of fluorine with other halogens or functional groups

  • Modification of the methanamine group to secondary or tertiary amines

  • Introduction of additional substituents on the morpholine ring

Metabolic Studies

Understanding the metabolic fate of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine could inform its potential utility as a pharmaceutical intermediate:

  • Identification of primary metabolic pathways

  • Characterization of metabolic products

  • Assessment of metabolic stability across species

  • Evaluation of potential metabolite-mediated effects

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